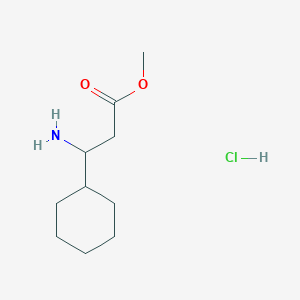

Methyl 3-amino-3-cyclohexylpropanoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

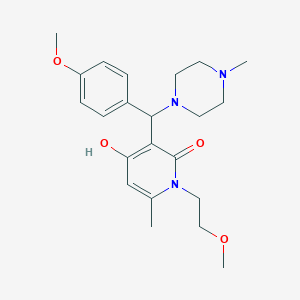

“Methyl 3-amino-3-cyclohexylpropanoate hydrochloride” is a chemical compound with the molecular formula C10H19NO2. It is a salt form of the compound, which means it contains an additional chloride ion .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H19NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3;1H/t9-;/m0./s1 . This indicates that the compound has a chiral center at the 3rd carbon atom in the propanoate chain. Physical And Chemical Properties Analysis

“Methyl 3-amino-3-cyclohexylpropanoate hydrochloride” is a powder at room temperature . It has a molecular weight of 221.73 . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Methyl 3-amino-3-cyclohexylpropanoate hydrochloride has been involved in various synthesis and structural characterization studies. For instance, it has been used in the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, which are investigated as anticancer drugs. These complexes exhibit significant cytotoxicity against a range of human tumor cell lines, demonstrating more potency than several conventional chemotherapy agents (Basu Baul et al., 2009).

Catalytic Processes and Molecular Machines

In another study, the compound was explored for its role in controlling the liberation rate of a chemical fuel for the operation of molecular machines. The research focused on the aminolysis of 2-cyano-2-phenylpropanoic anhydride by N-methylanilines, producing 2-cyano-2-phenylpropanoic acid as a fuel for acid-base driven molecular machines. This study provides insights into using molecular machines with precise control over the fuel supply, avoiding overfeeding and malfunction (Biagini et al., 2020).

Drug Development and Pharmacological Characterization

Furthermore, methyl 3-amino-3-cyclohexylpropanoate hydrochloride has been characterized in pharmacological studies, such as the development of new potent and selective human β3-adrenoceptor agonists for the treatment of preterm labor. The compound and its metabolites showed high affinity for β3-adrenoceptors and inhibited spontaneous contractions in human myometrial strips, suggesting a potential therapeutic application in managing preterm labor (Croci et al., 2007).

Novel Anticonvulsant Agents

Research on anticonvulsant enaminones has also featured methyl 3-amino-3-cyclohexylpropanoate hydrochloride. The compound's crystal structures have been analyzed, providing valuable information for the design of new anticonvulsant drugs. These studies contribute to understanding the compound's potential in developing treatments for epilepsy and related conditions (Kubicki et al., 2000).

Reversible Blocking of Amino Groups

Lastly, the reversible blocking of amino groups with citraconic anhydride, exploring modifications to maleic anhydride, involved treating arginine with dimethylmaleic anhydride. This modification aimed at introducing glyoxyloyl groups, indicating the compound's versatility in chemical modifications and potential applications in biochemistry and drug development (Dixon & Perham, 1968).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3-amino-3-cyclohexylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKGGIKBSIYXFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1CCCCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2758881.png)

![tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate](/img/structure/B2758888.png)

![8-(3-Fluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2758892.png)

![3,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2758895.png)

![4-chloro-2-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2758896.png)

![2-(3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2758900.png)